3-Hydroxy-7-methoxy-2-naphthoic acid

Description

The exact mass of the compound 3-Hydroxy-7-methoxy-2-naphthoic acid is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 3-Hydroxy-7-methoxy-2-naphthoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Hydroxy-7-methoxy-2-naphthoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-hydroxy-7-methoxynaphthalene-2-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDAQUPSJOGVPIX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40345962 |

Source

|

| Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

143355-56-0 |

Source

|

| Record name | 3-Hydroxy-7-methoxy-2-naphthoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40345962 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Hydroxy-7-methoxy-2-naphthoic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Hydroxy-7-methoxy-2-naphthoic Acid: A Technical Overview

CAS Number: 143355-56-0

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a summary of the currently available information on 3-Hydroxy-7-methoxy-2-naphthoic acid. Despite a comprehensive search of scientific literature and patent databases, detailed experimental protocols, in-depth application data, and specific biological pathway information remain limited, suggesting it is primarily a research chemical with a niche profile.

Chemical and Physical Properties

A summary of the key quantitative data for 3-Hydroxy-7-methoxy-2-naphthoic acid is presented below.

| Property | Value | Source |

| CAS Number | 143355-56-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| Alternate Names | 3-Carboxy-6-methoxy-2-naphthol; 6-Methoxy-2-naphthol-3-carboxylic Acid | [1] |

Synthesis

A generalized workflow for this potential synthesis is outlined below. It is important to note that this is a hypothetical pathway and would require optimization.

Logical Workflow for a Potential Kolbe-Schmitt Synthesis

References

- 1. EP0049616A1 - Preparation of hydroxy aromatic carboxylic acids and ester derivatives thereof - Google Patents [patents.google.com]

- 2. US3405170A - Process for the preparation of hydroxy naphthoic acids - Google Patents [patents.google.com]

- 3. US4287357A - Process for the production of 6-hydroxy-2-naphthoic acid - Google Patents [patents.google.com]

An In-depth Technical Guide to the Physicochemical Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known physicochemical properties of 3-Hydroxy-7-methoxy-2-naphthoic acid (CAS RN: 143355-56-0), a substituted naphthoic acid derivative. Due to its structural similarity to other biologically active naphthoic acid compounds, this molecule is of interest to researchers in medicinal chemistry and material science. This document collates available data on its chemical identity, and physical and spectral properties, and provides generalized experimental protocols for their determination. Notably, while predicted values for several key parameters are available, experimentally derived quantitative solubility data in common laboratory solvents is limited in publicly accessible literature. Furthermore, specific biological activities and associated signaling pathways for this compound are not well-documented at the time of this report.

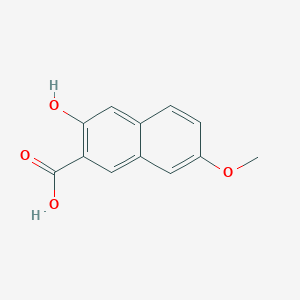

Chemical Identity and Structure

3-Hydroxy-7-methoxy-2-naphthoic acid is an aromatic carboxylic acid with a naphthalene core. The structure is characterized by a hydroxyl group at the 3-position, a methoxy group at the 7-position, and a carboxylic acid group at the 2-position.

Molecular Formula: C₁₂H₁₀O₄

Molecular Weight: 218.21 g/mol

IUPAC Name: 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid

CAS Registry Number: 143355-56-0

Physicochemical Properties

A summary of the available quantitative data for 3-Hydroxy-7-methoxy-2-naphthoic acid is presented in Table 1. It is important to note that several of these values are predicted through computational models and may not reflect experimentally determined results.

| Property | Value | Source |

| Melting Point | 233 °C | [1] |

| Boiling Point (Predicted) | 403.4 ± 35.0 °C | [1] |

| Density (Predicted) | 1.376 g/cm³ | [1] |

| pKa (Predicted) | 2.96 ± 0.30 | [1] |

| LogP (Predicted) | 2.9 | [2] |

Solubility Profile

Spectral Data

While specific spectra for 3-Hydroxy-7-methoxy-2-naphthoic acid are not widely published, spectral data for the closely related compound 3-hydroxy-2-naphthoic acid is available and can provide an indication of the expected spectral characteristics[4]. The UV-Vis spectrum of 3-hydroxy-2-naphthoic acid in alcohol shows maximum absorption at 232 nm, 266 nm, and 328 nm[4].

Biological Activity

There is limited information available in the public domain regarding the specific biological activities and potential signaling pathways of 3-Hydroxy-7-methoxy-2-naphthoic acid. One source mentions its use in the treatment of mild to moderate acne, though the mechanism of action is not detailed[5]. A study on N-alkoxyphenylanilides of the related 3-hydroxynaphthalene-2-carboxylic acid has shown antibacterial and antimycobacterial activity[1][6]. Another study on a different derivative, 1,4-dihydroxy-2-naphthoic acid, identified it as an agonist of the Aryl Hydrocarbon Receptor (AhR)[7][8]. These findings suggest that derivatives of naphthoic acid have the potential for biological activity, warranting further investigation into 3-Hydroxy-7-methoxy-2-naphthoic acid.

Experimental Protocols

Detailed experimental protocols for the determination of key physicochemical properties are provided below. These are generalized methods and may require optimization for 3-Hydroxy-7-methoxy-2-naphthoic acid.

Determination of Melting Point

The melting point of a crystalline solid can be determined using a capillary melting point apparatus.

-

Procedure:

-

A small, finely powdered sample of the compound is packed into a capillary tube.

-

The capillary tube is placed in a melting point apparatus.

-

The sample is heated at a controlled rate.

-

The temperature at which the first liquid appears and the temperature at which the entire sample becomes liquid are recorded as the melting point range.

-

Determination of Solubility

A general procedure for determining the qualitative solubility of an organic compound is as follows:

-

Procedure:

-

Add approximately 25 mg of the solid compound to a test tube.

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, DMSO, methanol) in portions, shaking vigorously after each addition.

-

Observe whether the solid dissolves completely.

-

If the compound is water-soluble, the pH of the aqueous solution can be tested with litmus paper to determine its acidic or basic nature[9][10].

-

Determination of pKa by Potentiometric Titration

The acid dissociation constant (pKa) can be determined by potentiometric titration.[11][12]

-

Procedure:

-

A solution of the compound with a known concentration is prepared.

-

A calibrated pH electrode is immersed in the solution.

-

A standardized solution of a strong base (e.g., NaOH) is added in small, known increments.

-

The pH of the solution is recorded after each addition of the titrant.

-

A titration curve is generated by plotting the pH versus the volume of titrant added.

-

The pKa is determined from the pH at the half-equivalence point of the titration curve.

-

UV-Vis Spectroscopy

-

Procedure:

-

A dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., ethanol, methanol).

-

The UV-Vis spectrophotometer is blanked using the pure solvent.

-

The absorbance of the sample solution is measured over a range of wavelengths (typically 200-400 nm for aromatic compounds).

-

The wavelength(s) of maximum absorbance (λmax) are identified from the resulting spectrum.

-

NMR Spectroscopy

-

Sample Preparation:

-

Dissolve 5-10 mg of the compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in an NMR tube.

-

Ensure the sample is fully dissolved and the solution is homogeneous.

-

A reference standard, such as tetramethylsilane (TMS), is typically added.

-

-

Analysis:

-

The NMR tube is placed in the spectrometer.

-

The desired NMR experiments (e.g., ¹H NMR, ¹³C NMR) are performed.

-

The resulting spectra are processed and analyzed to determine the chemical shifts, coupling constants, and integration of the signals, which provide information about the molecular structure.

-

Visualizations of Experimental Workflows

As specific signaling pathway information for 3-Hydroxy-7-methoxy-2-naphthoic acid is unavailable, the following diagrams illustrate the general experimental workflows for determining its key physicochemical properties.

References

- 1. mdpi.com [mdpi.com]

- 2. scbt.com [scbt.com]

- 3. The use of 3-hydroxy-2-naphthoic acid hydrazide and Fast Blue B for the histochemical detection of lipid peroxidation in animal tissues--a microphotometric study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. reddit.com [reddit.com]

- 5. 3-Hydroxy-7-methoxy-2-naphthoic acid | Labcom-risca [labcom.gentaur.fr]

- 6. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Editor’s Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure–Activity Relationships and Receptor Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. organomation.com [organomation.com]

- 10. scribd.com [scribd.com]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. dergipark.org.tr [dergipark.org.tr]

An In-Depth Technical Guide to 3-Hydroxy-7-methoxy-2-naphthoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular structure, properties, synthesis, and spectral characterization of 3-Hydroxy-7-methoxy-2-naphthoic acid, a significant organic compound with potential applications in various scientific fields.

Core Concepts: Molecular Structure and Properties

3-Hydroxy-7-methoxy-2-naphthoic acid is a derivative of 2-naphthoic acid, featuring a hydroxyl group at the third position and a methoxy group at the seventh position of the naphthalene ring. Its chemical formula is C₁₂H₁₀O₄, and it has a molecular weight of approximately 218.21 g/mol .[1][2][3] The presence of the carboxylic acid, hydroxyl, and methoxy functional groups imparts specific chemical and physical properties to the molecule, influencing its reactivity, solubility, and potential biological activity.

The compound typically appears as a solid crystalline powder.[1] Key identifiers for this compound are provided in the table below.

Table 1: Chemical Identifiers for 3-Hydroxy-7-methoxy-2-naphthoic Acid [1][2][3]

| Identifier | Value |

| CAS Number | 143355-56-0 |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| IUPAC Name | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid |

| InChI | InChI=1S/C12H10O4/c1-16-9-3-2-7-6-11(13)10(12(14)15)5-8(7)4-9/h2-6,13H,1H3,(H,14,15) |

| InChIKey | UDAQUPSJOGVPIX-UHFFFAOYSA-N |

| SMILES | COC1=CC2=CC(=C(C=C2C=C1)O)C(=O)O |

| MDL Number | MFCD00059082 |

A summary of the available physicochemical data is presented in Table 2.

Table 2: Physicochemical Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid

| Property | Value | Source |

| Physical State | Solid/Crystalline Powder | [1] |

| Melting Point | 233 °C | |

| Boiling Point | 403.4 ± 35.0 °C (Predicted) | |

| Density | 1.376 g/cm³ (Predicted) | |

| Flash Point | 160.6 °C (Predicted) |

Synthesis and Experimental Protocols

A potential synthetic pathway is outlined below:

Caption: Proposed synthesis of 3-Hydroxy-7-methoxy-2-naphthoic acid.

General Experimental Protocol (Hypothetical):

-

Formation of the Phenoxide: 7-methoxy-2-naphthol is treated with a strong base, such as sodium hydroxide, under anhydrous conditions to form the corresponding sodium naphthoxide. The reaction is typically carried out in a solvent with a high boiling point.

-

Carboxylation: The resulting naphthoxide is then subjected to a high-pressure atmosphere of carbon dioxide at an elevated temperature. This electrophilic substitution reaction introduces a carboxyl group onto the naphthalene ring, preferentially at the position ortho to the hydroxyl group.

-

Acidification: The reaction mixture is then acidified, typically with a strong mineral acid like hydrochloric acid or sulfuric acid, to protonate the carboxylate and phenoxide groups, yielding the final product, 3-Hydroxy-7-methoxy-2-naphthoic acid.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent.

Spectroscopic Data

Detailed spectroscopic data is crucial for the unambiguous identification and characterization of 3-Hydroxy-7-methoxy-2-naphthoic acid.

Mass Spectrometry:

Electrospray ionization mass spectrometry (ESI-MS) data reveals characteristic fragmentation patterns. The predicted mass-to-charge ratios (m/z) for various adducts are presented in Table 3.

Table 3: Predicted Mass Spectrometry Data for 3-Hydroxy-7-methoxy-2-naphthoic acid

| Adduct | m/z | Predicted Collision Cross Section (Ų) |

| [M+H]⁺ | 219.06518 | 143.2 |

| [M+Na]⁺ | 241.04712 | 152.4 |

| [M-H]⁻ | 217.05062 | 145.9 |

| [M+NH₄]⁺ | 236.09172 | 161.7 |

| [M+K]⁺ | 257.02106 | 149.5 |

Nuclear Magnetic Resonance (NMR) and Infrared (IR) Spectroscopy:

While specific experimental spectra for 3-Hydroxy-7-methoxy-2-naphthoic acid were not found in the surveyed literature, the expected spectral features can be predicted based on its structure and data from analogous compounds.

-

¹H NMR: The spectrum would be expected to show distinct signals for the aromatic protons on the naphthalene ring, a singlet for the methoxy group protons, and broad singlets for the hydroxyl and carboxylic acid protons. The chemical shifts and coupling constants of the aromatic protons would be influenced by the positions of the hydroxyl, methoxy, and carboxylic acid groups.

-

¹³C NMR: The spectrum would display twelve distinct carbon signals, including those for the naphthalene ring carbons, the methoxy carbon, and the carboxylic acid carbon. The chemical shifts would be characteristic of the electronic environment of each carbon atom.

-

IR Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H stretching of the hydroxyl and carboxylic acid groups (broad band), C-H stretching of the aromatic and methoxy groups, C=O stretching of the carboxylic acid, C=C stretching of the aromatic ring, and C-O stretching of the ether and hydroxyl groups.

Biological Activity and Potential Applications

The biological activities of 3-Hydroxy-7-methoxy-2-naphthoic acid are not extensively documented in the available literature. However, some sources suggest its potential use in the treatment of mild to moderate acne and activity against certain bacteria. Naphthoic acid derivatives, in general, are a class of compounds with diverse biological activities, and some have been investigated for their roles as aryl hydrocarbon receptor (AhR) agonists or antagonists. Further research is required to fully elucidate the specific biological targets and mechanisms of action of 3-Hydroxy-7-methoxy-2-naphthoic acid and to explore its potential therapeutic applications.

Visualization of Molecular Structure

The following diagram, generated using the DOT language, illustrates the molecular structure of 3-Hydroxy-7-methoxy-2-naphthoic acid.

Caption: Molecular structure of 3-Hydroxy-7-methoxy-2-naphthoic acid.

References

Synthesis of 3-Hydroxy-7-methoxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Hydroxy-7-methoxy-2-naphthoic acid is a valuable aromatic organic compound characterized by a naphthalene core substituted with hydroxyl, methoxy, and carboxylic acid functional groups. This particular arrangement of functional groups makes it a significant building block in the synthesis of a variety of more complex molecules, particularly in the fields of medicinal chemistry and materials science. Its structural motifs are found in numerous biologically active compounds and functional materials. This technical guide provides an in-depth overview of the primary synthetic route to 3-Hydroxy-7-methoxy-2-naphthoic acid, focusing on the Kolbe-Schmitt reaction. Detailed experimental protocols, quantitative data, and process visualizations are presented to aid researchers in the successful synthesis of this important chemical intermediate.

Core Synthetic Pathway: The Kolbe-Schmitt Reaction

The most direct and industrially relevant method for the synthesis of 3-Hydroxy-7-methoxy-2-naphthoic acid is the Kolbe-Schmitt reaction.[1][2] This classical carboxylation reaction involves the electrophilic substitution of a phenoxide ion with carbon dioxide under elevated temperature and pressure. In this specific synthesis, the starting material is 7-methoxy-2-naphthol.

The overall transformation can be summarized in two key steps:

-

Formation of the Naphthoxide: 7-methoxy-2-naphthol is treated with a strong base, typically an alkali metal hydroxide such as sodium hydroxide or potassium hydroxide, to form the corresponding sodium or potassium 7-methoxy-2-naphthoxide. This step is crucial as it activates the naphthalene ring for the subsequent carboxylation.

-

Carboxylation: The resulting naphthoxide is then subjected to a high pressure of carbon dioxide at an elevated temperature. The electron-rich naphthoxide acts as a nucleophile, attacking the electrophilic carbon atom of CO2, leading to the formation of a carboxylate salt. Subsequent acidification of the reaction mixture yields the desired 3-Hydroxy-7-methoxy-2-naphthoic acid.

The regiochemistry of the carboxylation of 2-naphthol derivatives is sensitive to reaction conditions, particularly temperature.[1] For the synthesis of the 3-hydroxy-2-naphthoic acid isomer, specific temperature control is essential.

Experimental Protocols

Synthesis of the Starting Material: 7-Methoxy-2-naphthol

The precursor, 7-methoxy-2-naphthol, can be synthesized from 2,7-dihydroxynaphthalene.

Reaction: 2,7-Dihydroxynaphthalene reacts with a methylating agent, such as dimethyl sulfate, in the presence of a base, like potassium carbonate, to selectively methylate one of the hydroxyl groups.

Illustrative Protocol: A mixture of 2,7-dihydroxynaphthalene (e.g., 0.5 g, 2.64 mmol), dimethyl sulfate (e.g., 0.5 ml, 5.3 mmol), and potassium carbonate (e.g., 73.1 mg, 5.3 mmol) in a suitable solvent like acetonitrile (e.g., 10 ml) is refluxed for approximately 1 hour. After the reaction is complete, the solvent is removed, and the residue is worked up by extraction with an organic solvent (e.g., ethyl acetate) and washing with water and brine. The crude product is then purified by column chromatography to yield 7-methoxy-2-naphthol.

Main Synthesis: Carboxylation of 7-Methoxy-2-naphthol (Kolbe-Schmitt Reaction)

Reaction: Potassium 7-methoxy-2-naphthoxide is reacted with carbon dioxide under pressure to yield potassium 3-hydroxy-7-methoxy-2-naphthoate, which is then acidified to produce the final product.

Illustrative Protocol:

-

Formation of Potassium 7-methoxy-2-naphthoxide: In a suitable reaction vessel, 7-methoxy-2-naphthol is reacted with an equimolar amount of potassium hydroxide in a solvent. The water formed during this reaction must be removed, typically by azeotropic distillation, to ensure the subsequent carboxylation is efficient.

-

Carboxylation: The dried potassium 7-methoxy-2-naphthoxide is then transferred to a high-pressure autoclave. The vessel is sealed and pressurized with carbon dioxide to a significant pressure (e.g., 5-10 atm or higher). The reaction mixture is then heated to a specific temperature (typically in the range of 150-250°C) for several hours.

-

Work-up and Isolation: After cooling, the autoclave is depressurized. The solid reaction mass is dissolved in water. Any unreacted 7-methoxy-2-naphthol can be removed by filtration or extraction. The aqueous solution is then acidified with a mineral acid (e.g., hydrochloric acid or sulfuric acid) to a pH that precipitates the 3-Hydroxy-7-methoxy-2-naphthoic acid. The precipitated solid is collected by filtration, washed with water to remove inorganic salts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent.

Data Presentation

Due to the lack of a specific published procedure with quantitative data for the synthesis of 3-Hydroxy-7-methoxy-2-naphthoic acid, the following tables present typical ranges for the reaction parameters based on general knowledge of the Kolbe-Schmitt reaction with naphthols. These should be used as a guide for experimental design and optimization.

Table 1: Reaction Parameters for the Synthesis of 7-Methoxy-2-naphthol

| Parameter | Value/Range | Reference |

| Starting Material | 2,7-Dihydroxynaphthalene | |

| Methylating Agent | Dimethyl sulfate | |

| Base | Potassium carbonate | |

| Solvent | Acetonitrile | |

| Reaction Temperature | Reflux | |

| Reaction Time | 1 hour | |

| Purification | Column chromatography |

Table 2: General Reaction Parameters for the Kolbe-Schmitt Carboxylation of Naphthols

| Parameter | Value/Range | Reference |

| Starting Material | 7-Methoxy-2-naphthol | - |

| Base | Potassium Hydroxide | - |

| Carboxylating Agent | Carbon Dioxide (gas) | [1][2] |

| Pressure | 5 - 100 atm | [2] |

| Reaction Temperature | 150 - 250 °C | - |

| Reaction Time | 2 - 10 hours | [3] |

| Acidification Agent | HCl or H₂SO₄ | [2] |

| Purification | Recrystallization | - |

Mandatory Visualizations

Synthetic Pathway of 3-Hydroxy-7-methoxy-2-naphthoic Acid

Caption: Overall synthetic route to 3-Hydroxy-7-methoxy-2-naphthoic acid.

Experimental Workflow for the Kolbe-Schmitt Reaction

References

An In-depth Technical Guide on the Solubility of 3-Hydroxy-7-methoxy-2-naphthoic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the solubility characteristics of 3-Hydroxy-7-methoxy-2-naphthoic acid. Due to the limited availability of specific quantitative solubility data for this compound in public literature, this document focuses on providing a framework for its solubility determination. It includes predicted solubility based on the behavior of structurally similar compounds, a detailed experimental protocol for accurate solubility measurement, and a generalized workflow for these experimental procedures. This guide is intended to be a valuable resource for laboratory professionals engaged in research, development, and formulation activities involving 3-Hydroxy-7-methoxy-2-naphthoic acid.

Introduction to 3-Hydroxy-7-methoxy-2-naphthoic Acid

3-Hydroxy-7-methoxy-2-naphthoic acid is a derivative of naphthoic acid, characterized by a naphthalene backbone with hydroxyl, methoxy, and carboxylic acid functional groups. These functional groups play a significant role in determining the molecule's physicochemical properties, including its solubility in various organic solvents. The presence of a carboxylic acid and a hydroxyl group suggests the potential for hydrogen bonding, which influences its solubility in protic solvents. The naphthalene ring, being a large nonpolar structure, will significantly affect its solubility in nonpolar solvents.

Predicted Solubility Profile

Table 1: Predicted Qualitative Solubility of 3-Hydroxy-7-methoxy-2-naphthoic Acid in Common Organic Solvents

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Polar Protic | Methanol, Ethanol | High | The hydroxyl and carboxylic acid groups can form strong hydrogen bonds with protic solvents. |

| Polar Aprotic | Acetone, Ethyl Acetate | Moderate to High | The polar nature of these solvents can interact with the polar functional groups of the solute, though the absence of hydrogen bond donation may limit solubility compared to protic solvents. |

| Dimethylformamide (DMF) | High | DMF is a powerful polar aprotic solvent capable of dissolving a wide range of organic compounds. | |

| Dimethyl Sulfoxide (DMSO) | High | DMSO is another strong polar aprotic solvent known for its excellent solvating properties for many organic molecules. | |

| Nonpolar | Hexane, Toluene | Low | The large, polar functional groups will have unfavorable interactions with nonpolar solvents, leading to poor solubility. |

| Chlorinated | Dichloromethane, Chloroform | Low to Moderate | These solvents have some polarity which may allow for some dissolution, but the overall nonpolar character of the naphthalene ring will likely limit solubility. |

Experimental Protocol for Solubility Determination: The Gravimetric Method

The gravimetric method is a reliable and widely used technique for determining the equilibrium solubility of a solid compound in a liquid solvent.

3.1. Materials and Equipment

-

3-Hydroxy-7-methoxy-2-naphthoic acid (high purity)

-

Selected organic solvents (analytical grade)

-

Analytical balance (±0.1 mg accuracy)

-

Isothermal shaker or magnetic stirrer with hot plate

-

Constant temperature water bath or incubator

-

Calibrated thermometer or temperature probe

-

Syringes with membrane filters (e.g., 0.45 µm PTFE)

-

Vials or flasks with airtight seals

-

Drying oven or vacuum oven

3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of 3-Hydroxy-7-methoxy-2-naphthoic acid to a series of vials, each containing a known volume or mass of a specific organic solvent.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in an isothermal shaker or on a magnetic stirrer within a constant temperature bath set to the desired temperature (e.g., 25 °C, 37 °C).

-

Agitate the mixtures for a sufficient period (typically 24-72 hours) to ensure that equilibrium is reached. A preliminary study can determine the optimal equilibration time.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is established, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-warmed syringe to avoid premature crystallization.

-

Immediately filter the solution through a membrane filter into a pre-weighed vial. This step is crucial to remove any undissolved solid particles.

-

-

Solvent Evaporation and Mass Determination:

-

Record the exact mass of the filtered solution.

-

Evaporate the solvent from the vial using a gentle stream of nitrogen, a rotary evaporator, or by placing it in a drying oven at a temperature below the decomposition point of the compound.

-

Once the solvent is completely removed, re-weigh the vial containing the dried solute.

-

-

Calculation of Solubility:

-

The mass of the dissolved solid is the final mass of the vial minus the initial mass of the empty vial.

-

The mass of the solvent is the mass of the filtered solution minus the mass of the dissolved solid.

-

Solubility can be expressed in various units, such as g/100 g of solvent, g/L of solvent, or mole fraction.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: A generalized workflow for determining the solubility of a solid in a liquid solvent.

This guide provides a foundational understanding and practical approach for determining the solubility of 3-Hydroxy-7-methoxy-2-naphthoic acid in organic solvents. The provided experimental protocol can be adapted to suit specific laboratory conditions and research needs, enabling the generation of precise and reliable solubility data critical for scientific and industrial applications.

Spectral Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties of 3-Hydroxy-7-methoxy-2-naphthoic acid, a functionalized naphthoic acid derivative of interest in medicinal chemistry and materials science. This document details available spectral data, outlines experimental protocols for its characterization, and presents a logical workflow for spectral analysis.

Core Spectral Data

Mass Spectrometry Data for 3-Hydroxy-7-methoxy-2-naphthoic Acid

High-resolution mass spectrometry is a critical tool for determining the molecular weight and elemental composition of a compound. The following table summarizes the predicted mass-to-charge ratios (m/z) for various adducts of 3-Hydroxy-7-methoxy-2-naphthoic acid.[1][2]

| Adduct | Predicted m/z |

| [M+H]⁺ | 219.06518 |

| [M+Na]⁺ | 241.04712 |

| [M+NH₄]⁺ | 236.09172 |

| [M+K]⁺ | 257.02106 |

| [M-H]⁻ | 217.05062 |

| [M+Na-2H]⁻ | 239.03257 |

| [M]⁺ | 218.05735 |

| [M]⁻ | 218.05845 |

Reference Spectral Data: 3-Hydroxy-2-naphthoic Acid

Due to the limited availability of experimental data for 3-Hydroxy-7-methoxy-2-naphthoic acid, the spectral properties of the parent compound, 3-Hydroxy-2-naphthoic acid, are provided below for comparative purposes. The addition of a methoxy group at the 7-position is expected to cause a bathochromic (red) shift in the UV-Vis and fluorescence spectra and introduce characteristic signals in the NMR spectra.

UV-Vis Absorption Data (in Ethanol) [3]

| λmax (nm) | Molar Absorptivity (ε) |

| 232 | 63,096 |

| 266 | 6,026 |

| 328 | 1,905 |

Fluorescence Emission Data

A spectrofluorimetric method for the determination of 3-hydroxy-2-naphthoic acid has been developed, indicating its fluorescent nature. In the presence of zirconium (IV) and β-cyclodextrin, the fluorescence intensity is greatly enhanced, and shifts in the excitation and emission wavelengths are observed.[4] However, specific emission maxima for the free acid are not detailed in the available literature.

¹H NMR Spectral Data

Detailed, assigned experimental ¹H NMR data for 3-Hydroxy-7-methoxy-2-naphthoic acid is not available in the searched literature. For the related compound, 3-Hydroxy-2-naphthoic acid, ¹H NMR spectra are available but often without explicit peak assignments.

¹³C NMR Spectral Data

Similarly, detailed, assigned experimental ¹³C NMR data for 3-Hydroxy-7-methoxy-2-naphthoic acid could not be located.

Experimental Protocols

The following protocols provide a general framework for the acquisition of spectral data for 3-Hydroxy-7-methoxy-2-naphthoic acid. These are based on established methodologies for similar aromatic carboxylic acids.

UV-Vis Spectroscopy

Objective: To determine the wavelengths of maximum absorbance (λmax) and the molar absorptivity (ε) of the compound.

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile)

-

Calibrated volumetric flasks and pipettes

-

Quartz cuvettes (1 cm path length)

-

Dual-beam UV-Vis spectrophotometer

Procedure:

-

Solution Preparation:

-

Accurately weigh a precise amount of 3-Hydroxy-7-methoxy-2-naphthoic acid.

-

Dissolve the compound in the chosen spectroscopic grade solvent in a volumetric flask to prepare a stock solution of known concentration (e.g., 1 mg/mL).

-

Perform serial dilutions of the stock solution to prepare a series of standard solutions of decreasing concentrations.

-

-

Instrumentation and Measurement:

-

Turn on the spectrophotometer and allow the lamp to warm up.

-

Set the desired wavelength range for scanning (e.g., 200-400 nm).

-

Fill a quartz cuvette with the solvent to be used as a blank and place it in the reference beam of the spectrophotometer.

-

Fill a second quartz cuvette with the sample solution and place it in the sample beam.

-

Perform a baseline correction with the blank.

-

Measure the absorbance of each standard solution.

-

-

Data Analysis:

-

Identify the λmax values from the absorption spectrum.

-

Plot a calibration curve of absorbance versus concentration at a specific λmax.

-

Calculate the molar absorptivity (ε) from the slope of the calibration curve using the Beer-Lambert law (A = εbc).

-

Fluorescence Spectroscopy

Objective: To determine the excitation and emission maxima and the quantum yield of the compound.

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

Spectroscopic grade solvent

-

Calibrated volumetric flasks and pipettes

-

Quartz fluorescence cuvettes

-

Spectrofluorometer

Procedure:

-

Solution Preparation:

-

Prepare a dilute solution of the compound in the chosen solvent (absorbance at the excitation wavelength should be below 0.1 to avoid inner filter effects).

-

-

Instrumentation and Measurement:

-

Turn on the spectrofluorometer and allow the lamp to warm up.

-

Determine the optimal excitation wavelength by measuring the emission at a fixed wavelength while scanning the excitation wavelength.

-

With the optimal excitation wavelength set, scan the emission spectrum over an appropriate range.

-

-

Data Analysis:

-

Identify the excitation and emission maxima.

-

To determine the fluorescence quantum yield, a standard with a known quantum yield and similar absorption and emission properties can be used as a reference.

-

NMR Spectroscopy

Objective: To obtain ¹H and ¹³C NMR spectra for structural elucidation.

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid (5-10 mg for ¹H, 20-50 mg for ¹³C)

-

Deuterated solvent (e.g., DMSO-d₆, CDCl₃)

-

NMR tubes

-

NMR spectrometer

Procedure:

-

Sample Preparation:

-

Dissolve the compound in the deuterated solvent in a clean, dry NMR tube to a depth of approximately 4-5 cm.

-

Ensure the solution is homogeneous and free of any solid particles.

-

-

Instrumentation and Measurement:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium signal of the solvent.

-

Shim the magnetic field to achieve optimal resolution.

-

Acquire the ¹H spectrum.

-

Acquire the ¹³C spectrum. 2D NMR experiments such as COSY, HSQC, and HMBC can be performed for complete structural assignment.

-

-

Data Analysis:

-

Process the spectra (Fourier transform, phase correction, baseline correction).

-

Integrate the signals in the ¹H spectrum.

-

Assign the chemical shifts of the protons and carbons to the molecular structure.

-

Mass Spectrometry

Objective: To determine the accurate mass and fragmentation pattern of the compound.

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

HPLC-grade solvent (e.g., acetonitrile, methanol)

-

Formic acid (for LC-MS)

-

High-resolution mass spectrometer (e.g., Q-TOF, Orbitrap) coupled with an appropriate ionization source (e.g., ESI, APCI).

Procedure:

-

Sample Preparation:

-

Prepare a dilute solution of the compound in the appropriate solvent.

-

-

Instrumentation and Measurement:

-

The sample can be introduced into the mass spectrometer via direct infusion or through a liquid chromatography (LC) system.

-

For LC-MS, develop a suitable chromatographic method to separate the analyte from any impurities.

-

Acquire the mass spectrum in both positive and negative ion modes.

-

Perform tandem mass spectrometry (MS/MS) on the parent ion to obtain fragmentation information.

-

-

Data Analysis:

-

Determine the accurate mass of the molecular ion.

-

Propose the elemental composition based on the accurate mass.

-

Analyze the fragmentation pattern to confirm the structure of the compound.

-

Workflow for Spectral Analysis

The following diagram illustrates a logical workflow for the comprehensive spectral analysis of a novel compound like 3-Hydroxy-7-methoxy-2-naphthoic acid.

References

- 1. 3-Hydroxy-7-methoxy-2-naphthoic acid (143355-56-0) for sale [vulcanchem.com]

- 2. PubChemLite - 3-hydroxy-7-methoxy-2-naphthoic acid (C12H10O4) [pubchemlite.lcsb.uni.lu]

- 3. 3-Hydroxy-2-naphthoic acid | C11H8O3 | CID 7104 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Spectrofluorimetric determination of 3-hydroxy-2-naphthoic acid by use of its ternary complex with zirconium (IV) and beta-cyclodextrin: application to determination in river water - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Quantum Yield and Photostability of 3-Hydroxy-7-methoxy-2-naphthoic acid

For the attention of: Researchers, scientists, and drug development professionals.

Introduction

3-Hydroxy-7-methoxy-2-naphthoic acid is a substituted naphthalene derivative with potential applications in various fields, including medicinal chemistry and materials science. Its fluorescence properties and stability under light exposure are critical parameters that dictate its suitability for applications such as fluorescent probes, photosensitizers, or as a stable active pharmaceutical ingredient (API). This technical guide details the experimental procedures required to determine the fluorescence quantum yield and assess the photostability of this compound.

Core Concepts

Fluorescence Quantum Yield (Φ_F)

The fluorescence quantum yield is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. A high quantum yield is often desirable for applications requiring bright fluorescence signals. The relative method, which involves comparison with a well-characterized standard, is a widely used and reliable technique for determining the fluorescence quantum yield of a compound.

Photostability

Photostability refers to the ability of a compound to resist degradation upon exposure to light. Photodegradation can lead to a loss of efficacy, the formation of potentially toxic byproducts, and changes in the physical and chemical properties of a substance. Assessing photostability is a critical step in the development of new drugs and materials, as outlined in the ICH Q1B guidelines for the pharmaceutical industry.[1][2][3]

Quantitative Data Summary

As no specific experimental data for 3-Hydroxy-7-methoxy-2-naphthoic acid is currently available, the following tables are provided as templates for researchers to populate with their own experimental findings.

Table 1: Fluorescence Quantum Yield Data

| Parameter | 3-Hydroxy-7-methoxy-2-naphthoic acid | Standard (e.g., Quinine Sulfate) |

| Excitation Wavelength (λ_ex, nm) | ||

| Absorbance at λ_ex | ||

| Integrated Fluorescence Intensity | ||

| Refractive Index of Solvent (n) | ||

| Calculated Quantum Yield (Φ_F) | Known Value |

Table 2: Photostability Data (Forced Degradation)

| Condition | Exposure Duration | Initial Assay (%) | Final Assay (%) | % Degradation | Observations (e.g., color change) |

| Light Exposure | |||||

| Overall Illumination (lux·h) | |||||

| Near UV Energy (W·h/m²) | |||||

| Dark Control |

Experimental Protocols

Determination of Fluorescence Quantum Yield (Relative Method)

This protocol describes the determination of the fluorescence quantum yield of 3-Hydroxy-7-methoxy-2-naphthoic acid using a reference standard with a known quantum yield.

4.1.1 Materials and Instrumentation

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

Quantum yield standard (e.g., Quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54)

-

Spectroscopic grade solvent (e.g., ethanol, acetonitrile)

-

UV-Vis Spectrophotometer

-

Fluorometer

-

Quartz cuvettes (1 cm path length)

4.1.2 Procedure

-

Preparation of Solutions:

-

Prepare a stock solution of 3-Hydroxy-7-methoxy-2-naphthoic acid in the chosen solvent.

-

Prepare a series of dilutions from the stock solution with absorbances in the range of 0.02 to 0.1 at the excitation wavelength to avoid inner filter effects.

-

Prepare a stock solution of the quantum yield standard in its recommended solvent.

-

Prepare a series of dilutions of the standard with absorbances in the same range as the sample.

-

-

UV-Vis Absorption Measurements:

-

Record the UV-Vis absorption spectrum of each solution.

-

Determine the absorbance at the chosen excitation wavelength (λ_ex). The excitation wavelength should be a wavelength at which both the sample and the standard absorb light.

-

-

Fluorescence Emission Measurements:

-

Record the fluorescence emission spectrum of each solution using the same λ_ex.

-

Ensure identical experimental conditions (e.g., slit widths, detector voltage) for both the sample and the standard.

-

Integrate the area under the corrected emission spectrum for each solution to obtain the integrated fluorescence intensity (I).

-

-

Calculation of Quantum Yield:

-

The quantum yield of the sample (Φ_F(sample)) is calculated using the following equation:

Φ_F(sample) = Φ_F(std) * (I_sample / I_std) * (A_std / A_sample) * (n_sample² / n_std²)

Where:

-

Φ_F(std) is the quantum yield of the standard.

-

I is the integrated fluorescence intensity.

-

A is the absorbance at the excitation wavelength.

-

n is the refractive index of the solvent.

-

-

4.1.3 Workflow Diagram

Caption: Workflow for determining relative fluorescence quantum yield.

Photostability Testing

This protocol is based on the ICH Q1B guideline for photostability testing of new drug substances.[1][2][3]

4.2.1 Materials and Instrumentation

-

3-Hydroxy-7-methoxy-2-naphthoic acid (solid powder and in solution)

-

Photostability chamber equipped with a light source conforming to ICH Q1B Option I or II (e.g., Xenon lamp or a combination of cool white fluorescent and near-UV lamps).

-

Calibrated light meters (lux meter and UV-A radiometer).

-

Quartz or borosilicate glass containers.

-

Aluminum foil for dark controls.

-

HPLC system for assay and impurity profiling.

4.2.2 Procedure

-

Sample Preparation:

-

Place a sufficient amount of the solid compound in a chemically inert, transparent container.

-

Prepare a solution of the compound in a relevant solvent and place it in a similar container.

-

Prepare identical "dark control" samples by wrapping the containers in aluminum foil.

-

-

Exposure Conditions:

-

Place the samples and dark controls in the photostability chamber.

-

Expose the samples to light until the total illumination is not less than 1.2 million lux hours and the integrated near-ultraviolet energy is not less than 200 watt hours per square meter.[1]

-

Monitor the temperature to minimize the effect of thermal degradation.

-

-

Analysis:

-

At appropriate time intervals, withdraw samples and their corresponding dark controls.

-

Analyze the samples for any changes in physical properties (e.g., appearance, color).

-

Assay the samples and dark controls using a validated stability-indicating HPLC method to quantify the amount of the parent compound remaining and to detect any photodegradation products.

-

-

Data Evaluation:

-

Compare the results from the exposed samples with those from the dark controls to differentiate between light-induced and thermal degradation.

-

If significant degradation is observed, further studies in protective packaging may be required.

-

4.2.3 Logical Relationship Diagram

Caption: Decision-making flow for photostability testing.

Potential Signaling Pathways and Photodegradation Mechanisms

While the specific photodegradation pathway for 3-Hydroxy-7-methoxy-2-naphthoic acid is unknown, related naphthoic acid derivatives can undergo various photochemical reactions. A study on the structurally similar 6-methoxy-2-naphthylacetic acid revealed that it undergoes photodecarboxylation in the presence of oxygen.[4] The proposed mechanism involves the generation of a naphthalene radical cation from the excited singlet state.[4]

A potential, generalized photodegradation pathway for 3-Hydroxy-7-methoxy-2-naphthoic acid could involve:

-

Photoexcitation: Absorption of UV or visible light promotes the molecule to an excited singlet state.

-

Intersystem Crossing: The excited singlet state may undergo intersystem crossing to a more stable triplet state.

-

Photochemical Reactions: The excited state molecule can then undergo various reactions, including:

-

Decarboxylation: Loss of the carboxylic acid group.

-

Oxidation: Reaction with molecular oxygen, potentially leading to the formation of hydroxylated or ring-opened products.

-

Dimerization or Polymerization: Reaction with other molecules to form larger species.

-

The presence of the hydroxyl and methoxy groups will influence the electron density of the naphthalene ring system and, consequently, its photochemical reactivity.

5.1 Proposed General Photodegradation Pathway

Caption: Potential photochemical reaction pathways.

Conclusion

This technical guide provides a comprehensive framework for the experimental determination of the quantum yield and photostability of 3-Hydroxy-7-methoxy-2-naphthoic acid. While specific data for this compound is not yet available, the detailed protocols and theoretical background presented here will enable researchers to generate the necessary data to fully characterize its photophysical and photochemical properties. Such characterization is essential for its potential application in drug development and other scientific fields.

References

- 1. ema.europa.eu [ema.europa.eu]

- 2. database.ich.org [database.ich.org]

- 3. Q1B Photostability Testing of New Drug Substances and Products | FDA [fda.gov]

- 4. A photophysical and photochemical study of 6-methoxy-2-naphthylacetic acid, the major metabolite of the phototoxic nonsteroidal antiinflammatory drug nabumetone - PubMed [pubmed.ncbi.nlm.nih.gov]

The Biological Potential of 3-Hydroxy-7-methoxy-2-naphthoic Acid Derivatives: A Technical Guide for Researchers

Introduction: The naphthoic acid scaffold is a key structural motif in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. Among these, compounds based on the 3-hydroxy-2-naphthoic acid core have attracted significant interest for their therapeutic potential. This technical guide focuses on the biological activities of 3-Hydroxy-7-methoxy-2-naphthoic acid and its derivatives. Due to the limited volume of published research on this specific methoxylated variant, this document will also draw upon the well-documented activities of closely related 3-hydroxy-2-naphthoic acid analogs to provide a comprehensive overview and guide future research and development. This guide is intended for researchers, scientists, and drug development professionals.

Reported Biological Activities

While direct studies on 3-Hydroxy-7-methoxy-2-naphthoic acid are sparse, with one commercial source noting its use in acne treatment and efficacy against Thymelaeaceae bacteria, the broader class of naphthoic acid derivatives has demonstrated significant antimicrobial and cytotoxic properties.[1]

Antimicrobial and Antifungal Activity

Derivatives of the parent 3-hydroxy-2-naphthoic acid structure have shown promising activity against a range of bacterial and mycobacterial strains. A series of N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid, for instance, exhibited noteworthy antibacterial and antimycobacterial effects comparable to or exceeding standard drugs like ampicillin and rifampicin.[2]

Notably, certain derivatives demonstrated potent activity against methicillin-resistant Staphylococcus aureus (MRSA) strains.[2] Lanthanum complexes of 3-hydroxy-2-naphthoic acid have also been screened, showing sensitivity against both Gram-negative (Escherichia coli) and Gram-positive (S. aureus) bacteria.[3]

Table 1: Antimicrobial Activity of Selected 3-Hydroxy-2-naphthoic Acid Derivatives

| Compound/Derivative Class | Test Organism | Activity Metric | Result | Reference |

| 3-Hydroxy-N-(2-propoxyphenyl)naphthalene-2-carboxamide | Methicillin-resistant S. aureus | MIC | 12 µM | [2][4] |

| N-[2-(But-2-yloxy)-phenyl]-3-hydroxynaphthalene-2-carboxamide | Methicillin-resistant S. aureus | MIC | 12 µM | [2][4] |

| N-[2-(But-2-yloxy)phenyl]-3-hydroxynaphthalene-2-carboxamide | M. tuberculosis H37Ra | MIC | 23 µM | [2][4] |

| 3-hydroxy-N-[3-(prop-2-yloxy)phenyl]-naphthalene-2-carboxamide | M. tuberculosis H37Ra | MIC | 24 µM | [2][4] |

| Lanthanum complex of 3-hydroxy-2-naphthoic acid | E. coli | MIC | 62.5 µg/mL | [5] |

Note: MIC = Minimum Inhibitory Concentration. Data is for related analogs, not the 7-methoxy derivative specifically.

Cytotoxic Activity

Potential Mechanism of Action: The Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

A plausible molecular target for hydroxylated naphthoic acid derivatives is the Aryl Hydrocarbon Receptor (AhR). The AhR is a ligand-activated transcription factor that plays a role in regulating genes involved in xenobiotic metabolism, immune responses, and cellular inflammation. A comprehensive study on various hydroxyl/carboxy-substituted naphthoic acids revealed that these compounds can act as agonists or antagonists of the AhR.[2][5][7][8]

The study investigated compounds structurally similar to the topic of this guide, such as 3,7-dihydroxy-2-naphthoic acid, and found they could induce AhR-dependent gene expression.[2][5] This suggests that 3-Hydroxy-7-methoxy-2-naphthoic acid and its derivatives may exert some of their biological effects through modulation of this pathway.

Upon ligand binding in the cytoplasm, the AhR translocates to the nucleus, dissociates from its chaperone proteins (like HSP90), and heterodimerizes with the AhR Nuclear Translocator (ARNT). This complex then binds to Xenobiotic Responsive Elements (XREs) in the promoter regions of target genes, such as CYP1A1 and CYP1B1, initiating their transcription.

References

- 1. researchgate.net [researchgate.net]

- 2. academic.oup.com [academic.oup.com]

- 3. jetir.org [jetir.org]

- 4. mdpi.com [mdpi.com]

- 5. Editor's Highlight: Microbial-Derived 1,4-Dihydroxy-2-naphthoic Acid and Related Compounds as Aryl Hydrocarbon Receptor Agonists/Antagonists: Structure-Activity Relationships and Receptor Modeling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Cytotoxicity and Structure-activity Relationships of Naphthyridine Derivatives in Human Cervical Cancer, Leukemia, and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. scholars.houstonmethodist.org [scholars.houstonmethodist.org]

- 8. researchgate.net [researchgate.net]

The Strategic Intermediate: A Technical Guide to 3-Hydroxy-7-methoxy-2-naphthoic Acid in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-7-methoxy-2-naphthoic acid is a versatile bicyclic aromatic carboxylic acid that serves as a valuable intermediate in the synthesis of a diverse array of organic compounds. Its unique structural features, including a hydroxyl group, a carboxylic acid moiety, and a methoxy-substituted naphthalene core, provide multiple reaction sites for chemical modification. This technical guide offers an in-depth exploration of the synthesis, chemical properties, and, most importantly, the application of 3-hydroxy-7-methoxy-2-naphthoic acid as a pivotal building block in the development of novel therapeutic agents and other functional molecules. Detailed experimental protocols for its synthesis and key derivatization reactions are provided, alongside a discussion of its emerging role in medicinal chemistry, particularly in the generation of compounds with potential antibacterial and anticancer activities.

Introduction

The naphthalene scaffold is a privileged structure in medicinal chemistry, appearing in numerous clinically approved drugs and biologically active compounds. The strategic functionalization of this core structure allows for the fine-tuning of physicochemical and pharmacological properties. 3-Hydroxy-7-methoxy-2-naphthoic acid emerges as a particularly useful intermediate due to the orthogonal reactivity of its functional groups. The carboxylic acid and hydroxyl moieties can be selectively targeted to introduce a variety of substituents, leading to the creation of extensive compound libraries for drug discovery and material science applications. This guide will systematically cover the synthesis of this key intermediate and its subsequent elaboration into more complex molecular architectures.

Physicochemical and Spectroscopic Data

A comprehensive understanding of the physical and chemical properties of 3-hydroxy-7-methoxy-2-naphthoic acid is essential for its effective use in synthesis. The key data are summarized in the tables below.

| Property | Value |

| Molecular Formula | C₁₂H₁₀O₄ |

| Molecular Weight | 218.21 g/mol |

| Appearance | Solid |

| CAS Number | 143355-56-0 |

Table 1: Physicochemical Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid

Mass spectrometry provides crucial information for the identification and characterization of 3-hydroxy-7-methoxy-2-naphthoic acid. The predicted collision cross-section (CCS) values for various adducts are presented below, aiding in its analytical detection.

| Adduct Ion | m/z |

| [M+H]⁺ | 219.06518 |

| [M+Na]⁺ | 241.04712 |

| [M+K]⁺ | 257.02106 |

| [M-H]⁻ | 217.05062 |

Table 2: Mass Spectrometry Data for 3-Hydroxy-7-methoxy-2-naphthoic Acid

Synthesis of 3-Hydroxy-7-methoxy-2-naphthoic Acid

The synthesis of 3-hydroxy-7-methoxy-2-naphthoic acid is a two-step process commencing with the selective methylation of 2,7-dihydroxynaphthalene to yield 7-methoxy-2-naphthol, which is subsequently carboxylated via the Kolbe-Schmitt reaction.

Caption: Synthetic workflow for 3-Hydroxy-7-methoxy-2-naphthoic acid.

Experimental Protocol: Synthesis of 7-Methoxy-2-naphthol

Materials:

-

2,7-Dihydroxynaphthalene

-

Dimethyl sulfate

-

Potassium carbonate

-

Acetonitrile

-

Ethyl acetate

-

Water

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

A mixture of 2,7-dihydroxynaphthalene (1 equivalent), dimethyl sulfate (2 equivalents), and potassium carbonate (2 equivalents) in acetonitrile is refluxed for 1 hour.[1]

-

After the reaction is complete, the solvent is removed by evaporation.

-

The residue is poured into water and extracted with ethyl acetate.

-

The organic layer is washed sequentially with water and brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure.

-

The crude product is purified by silica gel column chromatography using a hexane/ethyl acetate gradient to afford 7-methoxy-2-naphthol.[1]

Experimental Protocol: Kolbe-Schmitt Carboxylation of 7-Methoxy-2-naphthol

Materials:

-

7-Methoxy-2-naphthol

-

Sodium hydroxide

-

Carbon dioxide (high pressure)

-

Sulfuric acid

-

Water

Procedure:

-

7-Methoxy-2-naphthol is treated with an equimolar amount of sodium hydroxide in a suitable solvent (e.g., toluene) and the solvent is removed under vacuum to obtain the dry sodium salt, sodium 7-methoxy-2-naphthoxide.

-

The dry sodium salt is placed in a high-pressure autoclave.

-

The autoclave is pressurized with carbon dioxide to approximately 100 atm and heated to around 125 °C for several hours.

-

After cooling, the reaction mixture is dissolved in water.

-

The aqueous solution is acidified with dilute sulfuric acid to precipitate the crude 3-hydroxy-7-methoxy-2-naphthoic acid.

-

The precipitate is collected by filtration, washed with cold water, and can be further purified by recrystallization from a suitable solvent such as ethanol or acetic acid.

Applications as an Intermediate in Organic Synthesis

The presence of both a hydroxyl and a carboxylic acid group allows for the selective derivatization of 3-hydroxy-7-methoxy-2-naphthoic acid to produce a wide range of esters and amides.

Caption: Key derivatization reactions of the core molecule.

Esterification

Ester derivatives can be readily prepared via Fischer esterification or by conversion to the acyl chloride followed by reaction with an alcohol.

Experimental Protocol: Fischer Esterification

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

Alcohol (e.g., methanol, ethanol)

-

Concentrated sulfuric acid (catalyst)

-

Sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Ethyl acetate

Procedure:

-

3-Hydroxy-7-methoxy-2-naphthoic acid is dissolved in an excess of the desired alcohol.

-

A catalytic amount of concentrated sulfuric acid is added, and the mixture is refluxed for several hours.

-

The excess alcohol is removed under reduced pressure.

-

The residue is dissolved in ethyl acetate and washed with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the corresponding ester, which can be purified by chromatography or recrystallization.

Amidation

Amide derivatives are synthesized by activating the carboxylic acid, typically by converting it to an acyl chloride or using a peptide coupling agent, followed by reaction with a primary or secondary amine.

Experimental Protocol: Amide Synthesis via Acyl Chloride

Materials:

-

3-Hydroxy-7-methoxy-2-naphthoic acid

-

Thionyl chloride or oxalyl chloride

-

Amine

-

Triethylamine or other non-nucleophilic base

-

Dichloromethane or other suitable aprotic solvent

Procedure:

-

3-Hydroxy-7-methoxy-2-naphthoic acid is suspended in a dry, aprotic solvent like dichloromethane.

-

Thionyl chloride or oxalyl chloride (with a catalytic amount of DMF) is added, and the mixture is stirred at room temperature or gently heated until the evolution of gas ceases, indicating the formation of the acyl chloride.

-

The excess acylating agent and solvent are removed under reduced pressure.

-

The crude acyl chloride is redissolved in a dry, aprotic solvent.

-

The desired amine and a base such as triethylamine are added, and the reaction is stirred until completion.

-

The reaction mixture is washed with dilute acid, water, and brine.

-

The organic layer is dried and concentrated to afford the amide, which can be purified by standard methods.

Role in Drug Development

The 3-hydroxy-2-naphthoic acid scaffold and its derivatives have shown promise in various therapeutic areas. The methoxy substituent at the 7-position can modulate the electronic and lipophilic properties of the molecule, potentially enhancing its biological activity and pharmacokinetic profile.

Antibacterial and Antimycobacterial Agents

A study on N-alkoxyphenylanilides of 3-hydroxynaphthalene-2-carboxylic acid demonstrated significant antibacterial and antimycobacterial activity.[4] For instance, certain derivatives exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA) and Mycobacterium tuberculosis.[4][5] This suggests that 3-hydroxy-7-methoxy-2-naphthoic acid can serve as a valuable starting material for the development of new classes of antibiotics. The amide linkage, formed from the carboxylic acid group, is a key structural feature in these active compounds.

Potential as a Scaffold for PI3K/mTOR Inhibitors in Cancer Therapy

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[6][7] Naphthoquinone derivatives have been investigated as inhibitors of this pathway.[8] Given that 3-hydroxy-7-methoxy-2-naphthoic acid can be a precursor to substituted naphthoquinones, it represents a strategic starting point for the synthesis of novel PI3K/mTOR inhibitors. The development of dual PI3K/mTOR inhibitors is an active area of cancer research, as they can overcome resistance mechanisms associated with single-target inhibitors.[9]

Caption: Simplified PI3K/Akt/mTOR signaling pathway and potential inhibition points for naphthoic acid derivatives.

Conclusion

3-Hydroxy-7-methoxy-2-naphthoic acid is a highly functionalized and synthetically tractable intermediate with significant potential in organic synthesis, particularly in the realm of medicinal chemistry. Its straightforward synthesis and the presence of multiple reactive handles make it an ideal scaffold for the construction of diverse molecular libraries. The demonstrated biological activity of its derivatives, especially as antibacterial agents and as potential modulators of key signaling pathways like PI3K/mTOR, underscores its importance for future drug discovery efforts. The detailed protocols and data presented in this guide are intended to facilitate the work of researchers in unlocking the full potential of this valuable chemical entity.

References

- 1. youtube.com [youtube.com]

- 2. Kolbe–Schmitt reaction - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and Biological Evaluation of N-Alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition of PI3K/Akt/mTOR Signaling by Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 7. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Virtual screening of naphthoquinone analogs for potent inhibitors against the cancer-signaling PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Recent Advances in Dual PI3K/mTOR Inhibitors for Tumour Treatment - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 3-Hydroxy-7-methoxy-2-naphthoic Acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 3-Hydroxy-7-methoxy-2-naphthoic acid, a key intermediate in the biosynthesis of the potent enediyne antitumor antibiotic Neocarzinostatin. This document details the compound's discovery, its physicochemical properties, and methods for its synthesis and characterization. While direct research into its independent biological activities is limited, its role as a precursor highlights its significance in the development of novel therapeutic agents. This guide aims to serve as a foundational resource for researchers in medicinal chemistry, natural product synthesis, and drug discovery.

Introduction

3-Hydroxy-7-methoxy-2-naphthoic acid is a substituted aromatic carboxylic acid with the molecular formula C₁₂H₁₀O₄.[1][2] Its structure features a naphthalene core with a hydroxyl group at the 3-position, a methoxy group at the 7-position, and a carboxylic acid at the 2-position. While not as extensively studied as its close analog, 3-Hydroxy-2-naphthoic acid, this compound holds particular importance as a key building block in the biosynthesis of Neocarzinostatin, a chromoprotein antitumor antibiotic.[1] Understanding the properties and synthesis of this molecule is crucial for the exploration of Neocarzinostatin analogs and other potential therapeutic agents. One source mentions its potential application in the treatment of mild to moderate acne and its effectiveness against Thymelaeaceae bacteria, which are related to causative agents of diseases like tuberculosis and leprosy.[3]

Physicochemical and Spectroscopic Data

The fundamental chemical and physical properties of 3-Hydroxy-7-methoxy-2-naphthoic acid are summarized below. This data is essential for its identification, purification, and handling in a laboratory setting.

Table 1: Physicochemical Properties of 3-Hydroxy-7-methoxy-2-naphthoic Acid

| Property | Value | Reference(s) |

| IUPAC Name | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | [1] |

| CAS Number | 143355-56-0 | [4][5] |

| Molecular Formula | C₁₂H₁₀O₄ | [1][4][5] |

| Molecular Weight | 218.21 g/mol | [5] |

| Appearance | Solid, Crystalline Powder | [1][4] |

| Purity | ≥97% (HPLC) | [4] |

Table 2: Spectroscopic Data for 3-Hydroxy-7-methoxy-2-naphthoic Acid

| Spectroscopic Method | Data | Reference |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.43 (1H, s, C1-H), 7.69 (1H, d, J = 9.0 Hz, C5-H), 7.40 (1H, d, J = 2.5 Hz, C8-H), 7.28 (1H, s, C4-H), 7.22 (1H, dd, J = 9.0, 2.5 Hz, C6-H), 3.84 (3H, s, C7-OCH₃) | [1] |

| Mass Spectrometry (APCI, negative mode) | m/z 217 ([M-H]⁻, 100) | [1] |

Table 3: Predicted Mass Spectrometry Data (ESI)

| Adduct | m/z | Predicted Collision Cross Section (Ų) | Reference |

| [M+H]⁺ | 219.06518 | 143.2 | [2] |

| [M+Na]⁺ | 241.04712 | 152.4 | [2] |

| [M-H]⁻ | 217.05062 | 145.9 | [2] |

| [M+NH₄]⁺ | 236.09172 | 161.7 | [2] |

History and Discovery

The documented history of 3-Hydroxy-7-methoxy-2-naphthoic acid is primarily linked to the elucidation of the biosynthetic pathway of the enediyne antitumor antibiotic Neocarzinostatin.[1] Researchers investigating the formation of the naphthoate moiety of Neocarzinostatin identified this compound as a key intermediate. Its enzymatic synthesis was demonstrated as part of these studies, highlighting the role of the O-methyltransferase NcsB1 in the regiospecific O-methylation of a dihydroxynaphthoic acid precursor.[1] While the exact first chemical synthesis or discovery in a different context is not well-documented in readily available literature, its significance in natural product biosynthesis is firmly established.

Experimental Protocols

Enzymatic Synthesis of 3-Hydroxy-7-methoxy-2-naphthoic Acid

This protocol is based on the enzymatic O-methylation of 3,7-dihydroxy-2-naphthoic acid catalyzed by the NcsB1 enzyme.[1]

Materials:

-

3,7-dihydroxy-2-naphthoic acid

-

NcsB1 (O-methyltransferase)

-

S-adenosyl-L-methionine (AdoMet)

-

Sodium phosphate buffer (100 mM, pH 6.0)

-

Trifluoroacetic acid

-

Incubator shaker (25 °C)

-

HPLC system for analysis and purification

Procedure:

-

Prepare a 30 mL reaction mixture containing:

-

300 µM NcsB1

-

2 mM AdoMet

-

10 mM 3,7-dihydroxy-2-naphthoic acid

-

100 mM sodium phosphate buffer (pH 6.0)

-

-

Incubate the reaction mixture at 25 °C for 22 hours with occasional shaking.

-

Terminate the reaction by the addition of trifluoroacetic acid.

-

Analyze and purify the product using reverse-phase HPLC.

References

- 1. Regiospecific O-Methylation of Naphthoic Acids Catalyzed by NcsB1, an O-Methyltransferase Involved in the Biosynthesis of the Enediyne Antitumor Antibiotic Neocarzinostatin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 3. 3,7-Dihydroxy-2-naphthoic acid | 83511-07-3 | Benchchem [benchchem.com]

- 4. researchgate.net [researchgate.net]

- 5. tandfonline.com [tandfonline.com]

3-Hydroxy-7-methoxy-2-naphthoic Acid: A Review of Its Chemical Profile and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Hydroxy-7-methoxy-2-naphthoic acid is a naphthoic acid derivative with a molecular formula of C₁₂H₁₀O₄ and a molecular weight of 218.21 g/mol . While some commercial suppliers suggest its use in the treatment of mild to moderate acne and as an antibacterial agent against Thymelaeaceae bacteria, a comprehensive review of publicly available scientific literature and patent databases reveals a significant lack of primary evidence to substantiate these therapeutic claims. However, the compound has been identified as a natural product in Agarwood and has been utilized as a key intermediate in the synthesis of novel compounds with potential therapeutic applications, including protein tyrosine phosphatase inhibitors for cancer immunotherapy and bitter taste modulators. This technical guide provides a summary of the available chemical and synthetic information for 3-Hydroxy-7-methoxy-2-naphthoic acid, while also highlighting the current gaps in knowledge regarding its direct therapeutic applications and biological mechanisms.

Chemical and Physical Properties

A summary of the key chemical identifiers and physical properties for 3-Hydroxy-7-methoxy-2-naphthoic acid is presented in Table 1.

| Property | Value | Reference |

| CAS Number | 143355-56-0 | [1] |

| Molecular Formula | C₁₂H₁₀O₄ | [1] |

| Molecular Weight | 218.21 g/mol | [1] |

| IUPAC Name | 3-hydroxy-7-methoxynaphthalene-2-carboxylic acid | |

| Synonyms | 3-Carboxy-6-methoxy-2-naphthol, 6-Methoxy-2-naphthol-3-carboxylic Acid | [1] |

| Appearance | Light yellow to Amber to Dark green powder to crystal | |

| Purity | >97.0% (TLC)(HPLC) |

Synthesis and Spectroscopic Data

While the therapeutic applications of 3-Hydroxy-7-methoxy-2-naphthoic acid are not well-documented, its synthesis has been described in the context of biosynthetic research.

Enzymatic Synthesis

One documented method for the preparation of 3-Hydroxy-7-methoxy-2-naphthoic acid is through the enzymatic O-methylation of 3,7-dihydroxy-2-naphthoic acid. This reaction is catalyzed by NcsB1, an O-methyltransferase involved in the biosynthesis of the enediyne antitumor antibiotic neocarzinostatin.[2][3]

Experimental Protocol:

A reaction mixture (30 ml) containing 300 μM NcsB1, 2 mM S-adenosyl-L-methionine (AdoMet), and 10 mM 3,7-dihydroxy-2-naphthoic acid in 100 mM sodium phosphate buffer (pH 6.0) is incubated at 25 °C for 22 hours with occasional shaking. The reaction is terminated by the addition of trifluoroacetic acid.[2] The product can then be purified for further analysis.

Spectroscopic Data

The structural confirmation of synthesized 3-Hydroxy-7-methoxy-2-naphthoic acid has been reported using mass spectrometry and nuclear magnetic resonance spectroscopy.[2]

| Analytical Method | Reported Data |

| APCI-MS (negative mode) | m/z 217 ([M-H]⁻, 100%) |

| ¹H NMR (500 MHz, DMSO-d₆) | δ 8.43 (1H, s, C1-H), 7.69 (1H, d, J = 9.0 Hz, C5-H), 7.40 (1H, d, J = 2.5 Hz, C8-H), 7.28 (1H, s, C4-H), 7.22 (1H, dd, J = 9.0, 2.5 Hz, C6-H), 3.84 (3H, s, C7-OCH₃) |

Potential, but Unconfirmed, Therapeutic Applications

Acne Treatment and Antibacterial Activity

Several chemical supplier websites claim that 3-Hydroxy-7-methoxy-2-naphthoic acid is used for the treatment of mild to moderate acne and is effective against Thymelaeaceae bacteria.[4] However, no peer-reviewed studies, clinical trials, or patents were found to support these assertions. The mechanism of action for these purported effects remains entirely unknown.

Role as a Synthetic Intermediate

The primary documented application of 3-Hydroxy-7-methoxy-2-naphthoic acid in the scientific and patent literature is as a starting material for the synthesis of more complex molecules with potential therapeutic relevance.

Synthesis of Protein Tyrosine Phosphatase Inhibitors

A patent application describes the use of 3-Hydroxy-7-methoxy-2-naphthoic acid in the synthesis of compounds that inhibit protein tyrosine phosphatases (PTPs), such as PTPN1 and PTPN2.[5] These enzymes are targets for cancer immunotherapy. The synthesis involves the benzylation of the hydroxyl and carboxylic acid groups of 3-Hydroxy-7-methoxy-2-naphthoic acid as an early step in a multi-step synthetic route.

Below is a simplified workflow illustrating the initial step described in the patent.

Synthesis of Bitter Taste Modulators